Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)-
CAS No.: 83408-88-2
Cat. No.: VC14629217
Molecular Formula: C16H15N3O2S
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83408-88-2 |
|---|---|
| Molecular Formula | C16H15N3O2S |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C16H15N3O2S/c1-21-14-9-5-4-8-13(14)17-15(20)10-22-16-18-11-6-2-3-7-12(11)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
| Standard InChI Key | UCCAGDLBQHYKMU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole ring fused with a benzene moiety, substituted at the 2-position with a thioacetamide group () and an N-linked 2-methoxyphenyl group (Figure 1). Key structural attributes include:
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Benzimidazole core: Provides planar aromaticity and hydrogen-bonding capacity .
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Thioacetamide bridge: Enhances lipophilicity and metabolic stability compared to oxygen analogs .
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2-Methoxyphenyl group: Contributes to π-π stacking interactions and modulates electronic effects .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular weight | 313.37 g/mol | |
| Density | 1.36 g/cm³ | |
| LogP | 3.95 | |
| Polar surface area (PSA) | 95.8 Ų | |
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 4 |
The compound’s moderate lipophilicity (LogP = 3.95) and balanced PSA suggest favorable membrane permeability and oral bioavailability .
Synthesis and Structural Modification
General Synthetic Route
The synthesis involves three key steps (Scheme 1) :
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Formation of benzimidazole core: Condensation of o-phenylenediamine with acetic acid under acidic conditions (4N HCl, reflux) .
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Introduction of thioacetamide: Reaction of 2-chloro-N-(1-methyl-1H-benzimidazol-2-yl)acetamide with sodium dithiocarbamate derivatives in acetone .
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N-substitution: Coupling with 2-methoxyaniline via nucleophilic acyl substitution .
Scheme 1: Synthetic pathway for acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- .
Optimization Strategies
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Solvent systems: Acetone or DMF improves reaction yields (70–85%) .
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Catalysts: Anhydrous K₂CO₃ facilitates SN2 displacement during dithiocarbamate formation .
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Purification: Recrystallization from ethanol yields >95% purity .
Pharmacological Activities
Antimicrobial Efficacy
The compound exhibits potent activity against Gram-positive bacteria and fungi (Table 1) .
Table 1: Antimicrobial activity (MIC values) of acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(2-methoxyphenyl)- and analogs .
| Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4–8 | |
| MRSA | 4 | |
| Escherichia coli | 64–128 | |
| Candida albicans | 64 | |
| Aspergillus niger | 64 |
Mechanistically, it disrupts microbial cell membranes and inhibits enzymes like dihydrofolate reductase (DHFR) .
Neuroprotective Effects
At 3 mg/kg, the compound reduces TNF-α expression in murine spinal cord by 42%, attenuating morphine-induced hyperalgesia . PPARγ-mediated inhibition of microglial activation is implicated .
Mechanistic Insights
Enzyme Inhibition
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DHFR: Molecular docking reveals hydrophobic interactions with Phe31, Leu4, and Leu20 residues (PDB: 1U72) .
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CYP51: Binds heme iron in fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis .
Anti-inflammatory Pathways
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TNF-α suppression: Downregulates NF-κB signaling in glial cells .
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Oxidative stress reduction: Scavenges ROS via Nrf2/ARE pathway activation .
Comparative Analysis of Structural Analogs
Table 2: Impact of substituents on biological activity .
| R Group | Antibacterial (MIC, μg/mL) | Anticancer (IC₅₀, μM) |
|---|---|---|
| 2-Methoxyphenyl | 4 (MRSA) | 16.38 (MDA-MB-231) |
| 4-Trifluoromethyl | 64 (MRSA) | 42.10 (MDA-MB-231) |
| 3-Chlorophenyl | 8 (MRSA) | 28.75 (MDA-MB-231) |
The 2-methoxyphenyl variant demonstrates optimal balance between lipophilicity and target affinity .
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